3-bromo-N-(6-chloropyridin-3-yl)benzamide
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Overview
Description
3-Bromo-N-(6-chloropyridin-3-yl)benzamide is an organic compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It features a benzamide core substituted with bromine and a pyridine ring substituted with chlorine, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-chloropyridin-3-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 6-chloro-3-aminopyridine . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(6-chloropyridin-3-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, or halides in the presence of bases like potassium carbonate in organic solvents (e.g., toluene) under inert atmosphere.
Major Products
Nucleophilic Substitution: Formation of azido or amino derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
3-Bromo-N-(6-chloropyridin-3-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-(6-chloropyridin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may enhance binding affinity and selectivity towards these targets, leading to the desired biological effects . Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(pyridin-3-yl)benzamide
- N-(6-Chloropyridin-3-yl)benzamide
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide
Uniqueness
3-Bromo-N-(6-chloropyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-bromo-N-(6-chloropyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-10-4-5-11(14)15-7-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOXUMGYOCDABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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